molecular formula C26H24ClN3O5 B099691 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine CAS No. 18035-93-3

7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine

Cat. No. B099691
CAS RN: 18035-93-3
M. Wt: 493.9 g/mol
InChI Key: SWMWJOLPVCXUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine is a chemical compound that belongs to the benzodiazepine family. It is a potent and selective agonist for the GABAA receptor and is commonly used in scientific research for its anxiolytic and sedative effects.

Mechanism Of Action

7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine acts as a positive allosteric modulator of the GABAA receptor. It enhances the binding of GABA to the receptor, which leads to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic and sedative effects.

Biochemical And Physiological Effects

The anxiolytic and sedative effects of 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine are due to its ability to enhance the binding of GABA to the GABAA receptor. This results in a decrease in neuronal excitability and an increase in the opening of chloride ion channels, leading to hyperpolarization of the neuron. The compound also has anticonvulsant and muscle-relaxant properties.

Advantages And Limitations For Lab Experiments

One advantage of using 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine in lab experiments is its high potency and selectivity for the GABAA receptor. This allows for precise and controlled studies of the receptor and its effects on behavior. However, one limitation is that the compound has a short half-life and requires frequent dosing in animal studies.

Future Directions

There are many future directions for the use of 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine in scientific research. One area of interest is in the development of novel anxiolytic and sedative drugs that target the GABAA receptor. Another area of interest is in the study of the central nervous system and its effects on behavior. Additionally, the compound could be used in studies of drug addiction and withdrawal, as benzodiazepines are commonly abused and can lead to dependence and withdrawal symptoms.

Synthesis Methods

The synthesis of 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with N-methyl-N-(3,4,5-trimethoxybenzoyl)glycinate in the presence of a base. The reaction is carried out under reflux conditions and the product is obtained in high yield and purity.

Scientific Research Applications

7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine is commonly used in scientific research for its anxiolytic and sedative effects. It is used to study the GABAA receptor, which is the target of many drugs used to treat anxiety and insomnia. The compound is also used in studies of the central nervous system and its effects on behavior.

properties

CAS RN

18035-93-3

Product Name

7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine

Molecular Formula

C26H24ClN3O5

Molecular Weight

493.9 g/mol

IUPAC Name

(7-chloro-2-methylimino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C26H24ClN3O5/c1-28-24-25(35-26(31)16-12-20(32-2)23(34-4)21(13-16)33-3)30-22(15-8-6-5-7-9-15)18-14-17(27)10-11-19(18)29-24/h5-14,25H,1-4H3,(H,28,29)

InChI Key

SWMWJOLPVCXUHB-UHFFFAOYSA-N

Isomeric SMILES

CNC1=NC2=C(C=C(C=C2)Cl)C(=NC1OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4

SMILES

CN=C1C(N=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CNC1=NC2=C(C=C(C=C2)Cl)C(=NC1OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4

synonyms

7-Chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepin-3-yl=3,4,5-trimethoxybenzoate

Origin of Product

United States

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